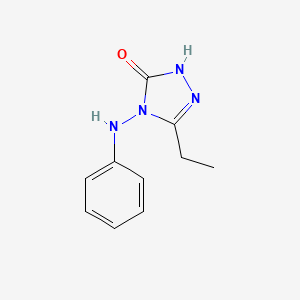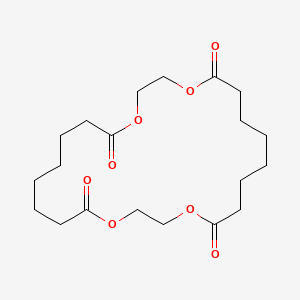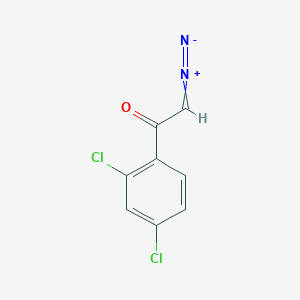
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a diazonium group and a dichlorophenyl group, making it a versatile compound in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate typically involves the diazotization of 2,4-dichloroaniline. The process begins with the nitration of 2,4-dichlorobenzene to form 2,4-dichloronitrobenzene, which is then reduced to 2,4-dichloroaniline. The diazotization reaction is carried out by treating 2,4-dichloroaniline with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain low temperatures and controlled addition of reagents to prevent decomposition of the diazonium salt.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include 2,4-dichlorophenyl halides, hydroxides, and amines.
Coupling Reactions: Azo compounds with various substituents on the aromatic ring.
Reduction Reactions: 2,4-dichloroaniline.
Applications De Recherche Scientifique
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the modification of biomolecules through diazonium coupling reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate involves the formation of reactive intermediates through the diazonium group. These intermediates can undergo electrophilic substitution reactions with nucleophiles, leading to the formation of various products. The molecular targets include aromatic compounds and biomolecules with nucleophilic functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(2,4-dichlorophenyl)ethanone
- 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-ethanol
- 2-Diazonio-1-([2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl)ethen-1-olate
Uniqueness
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate is unique due to its diazonium group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications, distinguishing it from other similar compounds that may lack the diazonium functionality.
Propriétés
Numéro CAS |
78344-77-1 |
|---|---|
Formule moléculaire |
C8H4Cl2N2O |
Poids moléculaire |
215.03 g/mol |
Nom IUPAC |
2-diazo-1-(2,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-2-6(7(10)3-5)8(13)4-12-11/h1-4H |
Clé InChI |
JEQIYFJZHITJRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


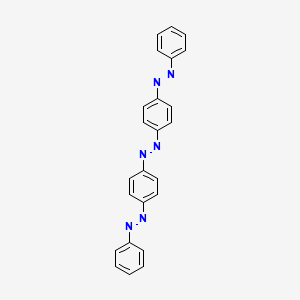
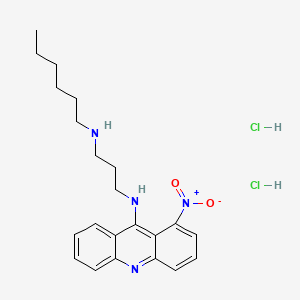
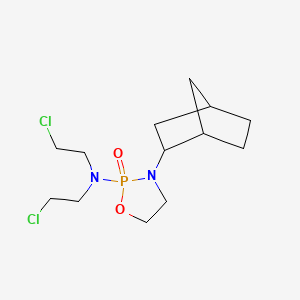
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
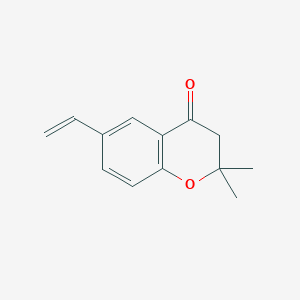
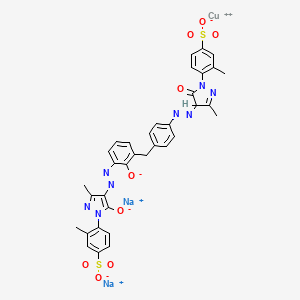
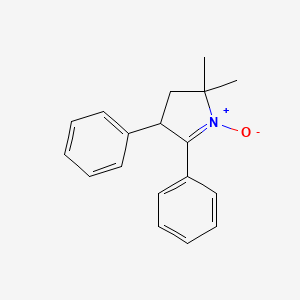
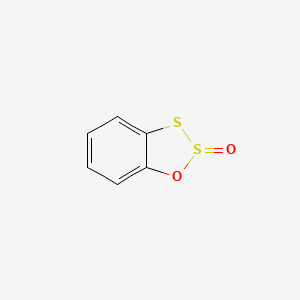
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)

